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molecular formula C15H15NO4 B1505965 methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-4-methylbenzoate

methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-4-methylbenzoate

Cat. No. B1505965
M. Wt: 273.28 g/mol
InChI Key: XJSKWXUZDHKHPR-UHFFFAOYSA-N
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Patent
US07629363B2

Procedure details

4-Hydroxy-6-methyl-2-pyrone (22.9 g, 181.6 mmol) and methyl-3-amino-2-methylbenzoate (25 g, 151.3 mmol) were suspended in 50 ml of 1,2-dichlorobenzene in a 250 ml, 3-necked round bottom flask equipped with a J-Kem temperature controller probe, a Dean-Stark trap, and a heating mantle. The reaction was heated to 165° C. for 15 minutes, during which, water and some 1,2-dichlorobenzene was collected in the Dean Stark trap. The reaction was allowed to cool to about 110° C. At this point, 200 ml of toluene was added. The flask was plunged into a 0° C. ice bath while stirring. “Oiling out” occurred. Perhaps too much toluene was added so some of the solvent was removed in vacuo. The oil went back into solution and a light brown precipitate remained. The toluene mixture was allowed to stir for 72 hours at room temperature. A precipitate was collected on a filter pad. The precipitate was filtered and washed 3 Limes with toluene, 3 times with 50° C. water to remove excess pyrone, and dried in vacuo to give a tan solid (16.5 g, 40% yield). 1H NMR (300 MHz, CD3OD) δ 8.06 (dd, J=8.06, 1.61 Hz, 1H), 7.80 (d, J=1.61 Hz, 1H), 7.56 (d, J=3.06, Hz, 1H), 6.15 (dd, J=2.42, 0.81 Hz, 1H), 5.86 (d, J=2.42 1H), 3.94 (s, 3H), 2.15 (s, 3H), 1.91 (s, 3H); ES-MS m/z 274 (M+H). ES-HRMS m/z 274.1066 (M+H calcd for C15H16NO4 requires 274.1074).
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=O)[CH:3]=1.[CH3:10][O:11][C:12](=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([NH2:19])[C:14]=1C.O.Cl[C:24]1C=CC=CC=1Cl>>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:19]([C:15]2[CH:14]=[C:13]([CH:18]=[CH:17][C:16]=2[CH3:24])[C:12]([O:11][CH3:10])=[O:21])[C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)N)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a J-Kem temperature controller probe
CUSTOM
Type
CUSTOM
Details
some 1,2-dichlorobenzene was collected in the Dean Stark trap
ADDITION
Type
ADDITION
Details
At this point, 200 ml of toluene was added
CUSTOM
Type
CUSTOM
Details
was plunged into a 0° C.
ADDITION
Type
ADDITION
Details
Perhaps too much toluene was added so some of the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
STIRRING
Type
STIRRING
Details
to stir for 72 hours at room temperature
Duration
72 h
CUSTOM
Type
CUSTOM
Details
A precipitate was collected on a filter pad
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed 3 Limes with toluene, 3 times with 50° C. water
CUSTOM
Type
CUSTOM
Details
to remove excess pyrone
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(N(C(=C1)C)C=1C=C(C(=O)OC)C=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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